molecular formula C13H23NO4 B2615726 2-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid CAS No. 2228717-54-0

2-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid

Cat. No. B2615726
CAS RN: 2228717-54-0
M. Wt: 257.33
InChI Key: FABUGTLQBLLYHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propanoic acid, 2-methyl-, 2-methylpropyl ester is a similar compound with the molecular formula C8H16O2 and a molecular weight of 144.2114 . It’s also known by other names such as Isobutyric acid, isobutyl ester; Isobutyl isobutyrate; 2-Methylpropyl isobutyrate; 2-Methylpropyl 2-methylpropanoate; 2-Methylpropyl 2-methylpropionate .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. For Propanoic acid, 2-methyl-, 2-methylpropyl ester, the structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and stability. For Propanoic acid, 2-methyl-, 2-methylpropyl ester, the molecular weight is 144.2114 .

Scientific Research Applications

Cycloaddition Reactions

Cycloaddition reactions are pivotal in creating complex cyclic structures, which are foundational in pharmaceuticals, agrochemicals, and material sciences. The study by Tornøe, Christensen, and Meldal (2002) on solid-phase [1,2,3]-triazoles synthesis via regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides presents a method potentially applicable to the functionalization or modification of "2-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid" to enhance its utility or to create novel compounds with specific properties (Tornøe, Christensen, & Meldal, 2002).

Chemo-Enzymatic Synthesis

The chemo-enzymatic synthesis approach, which integrates chemical and biological catalysis, offers a pathway for producing complex molecules with high stereoselectivity and regioselectivity. Baba et al. (2018) demonstrated this by synthesizing diastereomers of 1-β-O-acyl glucuronides from racemic 2-{4-[(2-methylprop-2-en-1-yl)amino]phenyl}propanoic acid, indicating the potential for synthesizing derivatives of "this compound" using similar methods (Baba et al., 2018).

Catalytic Dehydration and Oxidation Processes

Catalytic dehydration and oxidation are critical in the transformation of organic compounds into valuable chemicals. Pyo et al. (2012) explored an integrated process for converting 2-methyl-1,3-propanediol to methacrylic acid, highlighting the potential of utilizing similar catalytic processes to derive useful chemicals from "this compound" (Pyo et al., 2012).

Cyclopentannulation Reactions

Cyclopentannulation reactions are essential for constructing cyclopentane rings, a common motif in natural products and pharmaceuticals. Hiyama et al. (1981) demonstrated a regio- and stereoselective cyclopentannulation with ketones and propargyl alcohol derivatives, suggesting that similar strategies could be applied to "this compound" for the synthesis of cyclic compounds (Hiyama et al., 1981).

properties

IUPAC Name

2-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-11(2,3)18-10(17)14-13(7-6-8-13)12(4,5)9(15)16/h6-8H2,1-5H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABUGTLQBLLYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C(C)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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